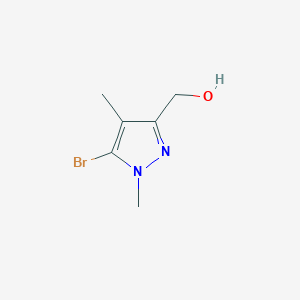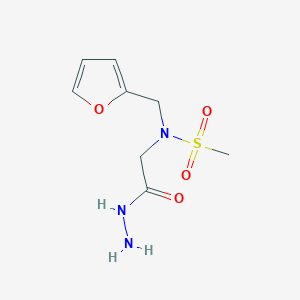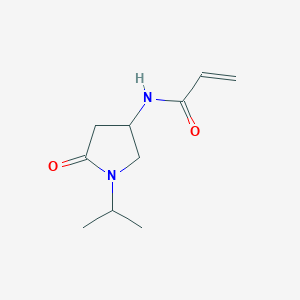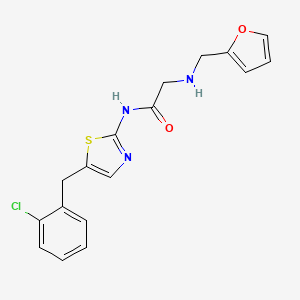
(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of psychoactive drugs. It is commonly known as "BDP" and has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and motor control. By inhibiting the reuptake of dopamine, ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine are still being studied. However, it has been shown to increase dopamine signaling in the brain, leading to an increase in reward and motivation. It has also been shown to improve cognitive function and attention in animal models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine in lab experiments include its high affinity for the dopamine transporter and its potential therapeutic applications in various neuropsychiatric disorders. However, its limitations include the lack of information on its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for the study of ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine. One potential direction is to investigate its potential therapeutic applications in other neuropsychiatric disorders such as depression and anxiety. Another direction is to study its long-term effects and potential side effects in animal models. Additionally, the development of more selective dopamine reuptake inhibitors based on the structure of ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine could lead to the development of more effective treatments for neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine involves a series of chemical reactions. The starting material is benzyl cyanide, which is reacted with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reductive amination reaction with pyrrolidine to yield ((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine.
Aplicaciones Científicas De Investigación
((3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and psychiatry. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of various neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQWINLFPNXUKN-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CN(C[C@H]1N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2623687.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623688.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2623692.png)

![3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2623697.png)